molecular formula C14H10BrN B1627020 1-(2-Bromophenyl)-1H-indole CAS No. 938164-50-2

1-(2-Bromophenyl)-1H-indole

Cat. No.: B1627020
CAS No.: 938164-50-2
M. Wt: 272.14 g/mol
InChI Key: BZTROOPVZCHCAI-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom attached to the phenyl ring at the second position and an indole moiety. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-1H-indole can be achieved through various methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction . This method typically involves the reaction of 2-bromophenylboronic acid with an indole derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.

Another method involves the direct bromination of 1-phenyl-1H-indole using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This reaction is typically performed in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for maximizing yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-1H-indole undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with nucleophiles.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of di- or tri-halogenated derivatives.

    Nucleophilic Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

1-(2-Bromophenyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The indole moiety is known to mimic the structure of tryptophan, an essential amino acid, allowing it to interact with tryptophan-binding proteins and enzymes. The bromine atom can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

1-(2-Bromophenyl)-1H-indole can be compared with other indole derivatives, such as:

    1-Phenyl-1H-indole: Lacks the bromine atom, resulting in different reactivity and biological activity.

    1-(2-Chlorophenyl)-1H-indole: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and biological effects.

    1-(2-Fluorophenyl)-1H-indole: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and interactions.

Properties

IUPAC Name

1-(2-bromophenyl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTROOPVZCHCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587741
Record name 1-(2-Bromophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938164-50-2
Record name 1-(2-Bromophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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